
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide, commonly known as "FPA" is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. FPA is a small molecule that belongs to the class of N-aryl substituted acetamides.
作用机制
The mechanism of action of FPA is not fully understood. However, studies have shown that FPA inhibits the activity of the enzyme, histone deacetylase (HDAC), which plays a crucial role in gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. FPA has also been found to inhibit the activity of the enzyme, cyclooxygenase (COX), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FPA has been found to exhibit various biochemical and physiological effects. FPA has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. FPA has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
FPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. FPA has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, FPA has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability. In addition, FPA has a short half-life, which may limit its efficacy in vivo.
未来方向
There are several future directions for the study of FPA. One direction is to optimize the synthesis method of FPA to increase yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of FPA in vivo to determine its efficacy and safety. Additionally, future studies could focus on modifying the structure of FPA to improve its solubility and bioavailability. Finally, future studies could investigate the potential of FPA as a therapeutic agent for other diseases, such as neurological disorders and viral infections.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. FPA has shown potential in various scientific research applications, including drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. FPA has been found to inhibit the activity of the enzymes, HDAC and COX, which play crucial roles in gene expression and cytokine production, respectively. FPA has several advantages for lab experiments, including its small size and high selectivity towards cancer cells. However, FPA has some limitations, including its poor solubility in water and short half-life. There are several future directions for the study of FPA, including optimization of the synthesis method, pharmacokinetics and pharmacodynamics studies, modification of the structure, and investigation of its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of FPA involves the reaction of 2-fluorophenol with 2-(furan-2-yl)pyridine-3-carbaldehyde in the presence of sodium hydride as a base. The resulting intermediate is then treated with N-(2-chloroethyl)acetamide to obtain the final product, FPA. The synthesis method of FPA has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
FPA has shown potential in various scientific research applications, including drug discovery and development. FPA has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied extensively in vitro and in vivo, showing promising results in preclinical studies. FPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, FPA has been found to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-6-1-2-7-15(14)24-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-23-16/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPSQDGXJXYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

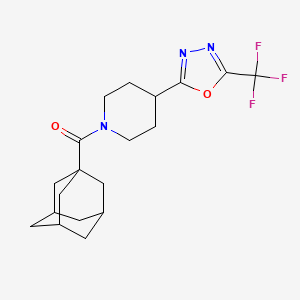
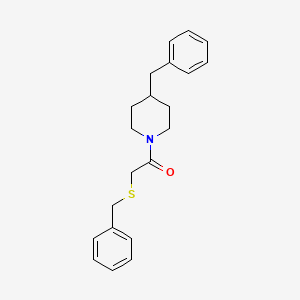


![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)
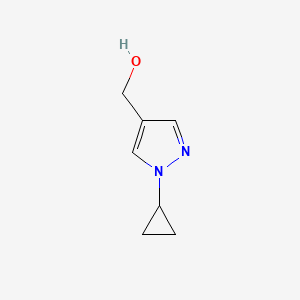
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B2975721.png)
![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)
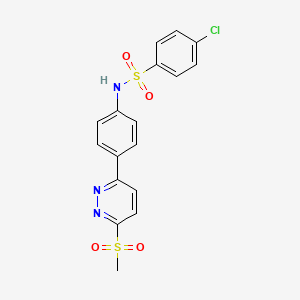
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
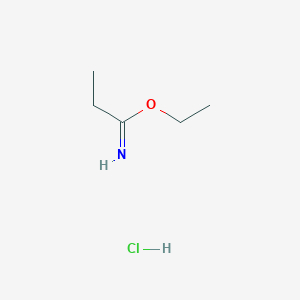
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)
![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)